1-(Fluoromethyl)-4-(propan-2-yl)benzene
Description
1-(Fluoromethyl)-4-(propan-2-yl)benzene (CAS: Not explicitly provided in evidence) is a fluorinated aromatic compound featuring a fluoromethyl (-CH2F) group and an isopropyl (-CH(CH3)2) group at the para positions of a benzene ring. This structure combines the electron-withdrawing effects of fluorine with the steric bulk of the isopropyl group, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science. Its synthesis typically involves nucleophilic fluorination or radical-mediated methods, as seen in related compounds (e.g., fluoromethylation of aromatic alcohols using diethylaminosulfur trifluoride (DAST)) .
Properties
CAS No. |
477219-29-7 |
|---|---|
Molecular Formula |
C10H13F |
Molecular Weight |
152.21 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13F/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
BYYIRTIHDAWEGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-(propan-2-yl)benzene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-(propan-2-yl)toluene using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring in 1-(fluoromethyl)-4-(propan-2-yl)benzene undergoes EAS at positions activated by the substituents:
-
Directing Effects :
-
The isopropyl group (electron-donating via alkyl hyperconjugation) directs electrophiles to the ortho and para positions relative to itself.
-
The fluoromethyl group (electron-withdrawing via inductive effects) directs electrophiles to the meta position relative to itself.
-
Net effect: The isopropyl group dominates regioselectivity due to its stronger activating influence, favoring substitution at ortho and para positions to the isopropyl group .
-
Oxidation Reactions
The fluoromethyl and isopropyl groups exhibit distinct oxidation behavior:
-
Fluoromethyl Group :
-
Isopropyl Group :
-
Oxidized to a ketone (-CO-) using CrO3 or KMnO4 under acidic conditions.
-
Example Pathway :
Halogenation (Side-Chain)
The isopropyl group undergoes radical-mediated halogenation under UV light:
Hydrogenation
Catalytic hydrogenation (H2/Pd-C) reduces the aromatic ring to a cyclohexane derivative:
The fluoromethyl group remains intact due to C-F bond stability .
Stability and Decomposition
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Fluorinated compounds, including 1-(Fluoromethyl)-4-(propan-2-yl)benzene, are increasingly utilized in drug development due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine atoms can significantly affect the pharmacokinetics of drugs, making them more effective and selective. For instance, fluorination often improves the lipophilicity of compounds, facilitating better membrane permeability and bioavailability.
Case Study: DPP-IV Inhibitors
One notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are essential in treating type 2 diabetes. The compound serves as an intermediate in the synthesis of various DPP-IV inhibitors that demonstrate improved therapeutic profiles compared to non-fluorinated counterparts. Research indicates that these inhibitors can effectively manage blood glucose levels and exhibit fewer side effects due to their selective action on DPP-IV enzymes .
Materials Science
Polymer Chemistry
The unique properties of 1-(Fluoromethyl)-4-(propan-2-yl)benzene make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated polymers are particularly valuable in applications requiring durability under harsh conditions.
Data Table: Properties of Fluorinated Polymers
| Property | Non-Fluorinated Polymer | Fluorinated Polymer |
|---|---|---|
| Thermal Stability | Moderate | High |
| Chemical Resistance | Low | High |
| Surface Energy | High | Low |
| Applications | General use | Specialty coatings |
Environmental Studies
Impact Assessment
The environmental implications of fluorinated compounds are significant. Studies have focused on assessing the release and impact of such chemicals in ecosystems. The persistence of fluorinated compounds raises concerns regarding bioaccumulation and toxicity to aquatic life.
Case Study: Ecotoxicological Effects
Research has shown that certain fluorinated compounds can lead to adverse effects on aquatic organisms. For example, exposure to 1-(Fluoromethyl)-4-(propan-2-yl)benzene has been linked to altered reproductive behaviors in fish species, highlighting the need for careful monitoring and regulation of these substances in industrial applications .
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-(propan-2-yl)benzene depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetic and pharmacodynamic properties. The molecular targets and pathways involved vary based on the compound’s intended use, such as imaging or therapeutic applications.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- DAST-mediated fluorination is a versatile route for fluoromethylated aromatics, though yields depend on steric hindrance .
- Bromination of methyl analogs (e.g., 1-(propan-2-yl)-4-methylbenzene) provides intermediates for further functionalization .
Physicochemical and Spectroscopic Data
Biological Activity
1-(Fluoromethyl)-4-(propan-2-yl)benzene, also known as a fluorinated aromatic compound, has garnered attention due to its potential biological activity and applications in medicinal chemistry. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including metabolic stability and bioactivity. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
1-(Fluoromethyl)-4-(propan-2-yl)benzene has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13F |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 1-(Fluoromethyl)-4-isopropylbenzene |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of 1-(Fluoromethyl)-4-(propan-2-yl)benzene is largely attributed to its ability to interact with various biological targets. Fluorinated compounds can exhibit unique interactions due to the electronegativity of fluorine, which can influence binding affinity and selectivity for specific receptors or enzymes.
Potential Mechanisms:
- Receptor Modulation : Fluorinated aromatic compounds may act as agonists or antagonists at various receptor sites, influencing signaling pathways.
- Metabolic Stability : The presence of fluorine can protect against metabolic degradation, leading to prolonged action in biological systems.
- Lipophilicity : Fluorination often increases the lipophilicity of compounds, enhancing membrane permeability and bioavailability.
Biological Activity Studies
Research has indicated that compounds similar to 1-(Fluoromethyl)-4-(propan-2-yl)benzene exhibit various biological activities:
- Antitumor Activity : Fluorinated benzene derivatives have shown promise in targeting cancer cell lines. For instance, studies on structurally related compounds have demonstrated cytotoxic effects against breast cancer (MCF-7) and hepatic cancer (HepG2) cell lines .
- Antimicrobial Properties : Certain fluorinated compounds have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in combating infections .
- Neuroprotective Effects : Some studies have indicated that fluorinated compounds can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative disease treatment .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of fluorinated benzene derivatives, researchers synthesized a series of analogs including 1-(Fluoromethyl)-4-(propan-2-yl)benzene. The compound demonstrated significant cytotoxicity in MCF-7 cell lines with an IC50 value comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
A comparative analysis of several fluorinated compounds revealed that 1-(Fluoromethyl)-4-(propan-2-yl)benzene exhibited enhanced antimicrobial activity against E. coli and S. aureus strains. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the lipophilic nature of the compound .
Q & A
Q. What are the common synthetic routes for preparing 1-(Fluoromethyl)-4-(propan-2-yl)benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A key approach involves radical-polar crossover fluorination of pre-functionalized aromatic intermediates. For example, bromomethyl precursors (e.g., 1-(bromomethyl)-4-(propan-2-yl)benzene) can undergo fluorination using reagents like AgF or KF in polar aprotic solvents under controlled heating (60–80°C). Optimization includes:
- Catalyst selection : Photoredox catalysts (e.g., 4CzIPN) enhance radical initiation efficiency in fluorination reactions .
- Solvent choice : Degassed CH₂Cl₂ or toluene improves reaction stability by minimizing radical quenching .
- Temperature control : Reflux conditions (e.g., 18 hours) ensure complete conversion, as seen in analogous bromomethyl-to-fluoromethyl transformations (53.2% yield after column chromatography) .
Key Data :
| Precursor | Fluorination Agent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Bromomethyl derivative | AgF | 4CzIPN | ~30–53% |
Q. Which spectroscopic methods are most effective for characterizing the structure of 1-(Fluoromethyl)-4-(propan-2-yl)benzene, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹⁹F NMR : The fluoromethyl group (-CH₂F) appears as a triplet (δ ~-140 to -150 ppm) due to coupling with adjacent protons. Integration confirms stoichiometry .
- ¹H NMR : The isopropyl group’s methine proton (CH(CH₃)₂) resonates as a septet (δ ~2.8–3.2 ppm), while fluoromethyl protons split into doublets (J ~47–50 Hz) .
- FT-IR : C-F stretching vibrations (1000–1100 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) validate functional groups .
Validation : Compare experimental data with computational spectra (e.g., DFT-predicted shifts) to resolve ambiguities .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropyl and fluoromethyl groups influence the reactivity of 1-(Fluoromethyl)-4-(propan-2-yl)benzene in substitution reactions?
- Methodological Answer :
- Steric effects : The bulky isopropyl group at the para position hinders electrophilic substitution at the aromatic ring, directing reactivity to the fluoromethyl group. Kinetic studies show slower reaction rates compared to unsubstituted analogs .
- Electronic effects : The electron-withdrawing fluoromethyl group increases electrophilicity at the benzylic carbon, favoring nucleophilic displacement (e.g., SN2 with thiols or amines). Hammett plots correlate substituent σ values with reaction rates .
Experimental Design : Use competitive reactions with substituted analogs (e.g., methyl vs. fluoromethyl) to isolate steric/electronic contributions .
Q. What computational approaches are suitable for modeling the electronic structure and reaction pathways of 1-(Fluoromethyl)-4-(propan-2-yl)benzene, and how do they compare with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/distances. Compare with X-ray crystallography data (e.g., C-F bond length: ~1.39 Å) .
- Transition State Analysis : Locate TS for fluoromethyl displacement using QM/MM methods. Activation energies correlate with experimental Arrhenius parameters (ΔG‡ ~20–25 kcal/mol) .
- Vibrational Assignments : Match computed IR/Raman spectra (e.g., Gaussian09) with experimental data to validate force fields .
Q. How can photoredox catalysis be leveraged to improve fluorination efficiency in derivatives of 1-(Fluoromethyl)-4-(propan-2-yl)benzene?
- Methodological Answer :
- Mechanism : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate aryl radicals via single-electron transfer (SET), enabling fluorination under mild conditions. Redox potentials of the catalyst and substrate must align (±0.3 V) .
- Optimization :
- Use degassed solvents (CH₂Cl₂) to prevent radical quenching.
- Adjust light intensity (450 nm LEDs) to control radical flux .
Case Study : Analogous systems achieve 30% yield improvement under photoredox vs. thermal conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for fluoromethylation reactions of aromatic compounds?
- Methodological Answer :
- Variable Control : Differences in solvent purity (e.g., anhydrous vs. wet DMF) or catalyst loading (5 mol% vs. 10 mol%) significantly impact yields. Replicate conditions from high-yield protocols (e.g., 53.2% with N-bromosuccinimide in toluene) .
- Side Reactions : Competing pathways (e.g., elimination or dimerization) may arise under prolonged heating. Monitor via TLC or GC-MS to identify byproducts .
Resolution : Conduct kinetic profiling to identify optimal reaction windows (e.g., 12–18 hours for complete conversion) .
Structural and Purity Considerations
Q. What strategies are effective for purifying 1-(Fluoromethyl)-4-(propan-2-yl)benzene, given its sensitivity to hydrolysis?
- Methodological Answer :
- Column Chromatography : Use silica gel with non-polar eluents (pentane/EtOAc 9:1) to minimize fluoromethyl group hydrolysis. Collect fractions under inert atmosphere .
- Distillation : Short-path distillation at reduced pressure (50–60°C, 0.1 mmHg) prevents thermal degradation.
Validation : Confirm purity via GC-MS (retention time matching) and ¹⁹F NMR (absence of hydrolysis byproducts like -CH₂OH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
